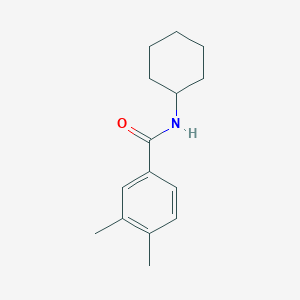

N-cyclohexyl-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-3,4-dimethylbenzamide is an organic compound with the molecular formula C15H21NO and a molecular weight of 231.34 g/mol . It is a benzamide derivative, characterized by the presence of a cyclohexyl group attached to the nitrogen atom and two methyl groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-cyclohexyl-3,4-dimethylbenzylamine.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-cyclohexyl-3,4-dimethylbenzamide is primarily studied for its analgesic properties. Research indicates that compounds within this structural class can alleviate pain effectively, with some derivatives exhibiting potency comparable to traditional opioids like morphine but with reduced dependence liability. This characteristic makes them suitable candidates for developing safer analgesic medications.

Analgesic Properties

A patent (US4098904A) highlights the analgesic efficacy of this compound and related compounds. These compounds have been shown to treat various types of pain, including:

- Traumatic Pain

- Bone Pain

- Cancer Pain

- Post-Surgical Pain

- Menstrual Pain

- Headaches

The analgesic activity is attributed to the compound's ability to interact with specific receptors in the nervous system, providing pain relief without the high dependency risks associated with conventional opioids .

Pharmaceutical Development

The pharmaceutical potential of this compound extends beyond pain management. Its derivatives are being explored for their ability to modulate various biological pathways:

Modulation of Enzyme Activity

Research has indicated that this compound can influence the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1. This modulation is significant for conditions related to metabolic disorders and stress response, suggesting a broader therapeutic application .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound have provided insights into how modifications to its structure can enhance its pharmacological properties. For example, variations in substituents on the benzene ring have been shown to affect both potency and selectivity towards specific biological targets.

Case Studies

Case studies have documented the synthesis and evaluation of several derivatives of this compound:

| Compound | Activity | Notes |

|---|---|---|

| Compound A | High analgesic activity | Comparable to morphine |

| Compound B | Moderate anti-inflammatory | Potential for treating arthritis |

| Compound C | Low toxicity profile | Safer alternative in pain management |

These findings underscore the compound's versatility and potential for further development in therapeutic applications.

Conclusion and Future Directions

This compound presents a promising avenue for research in medicinal chemistry due to its analgesic properties and potential for modulating enzyme activities relevant to various diseases. Ongoing research into its derivatives may yield new therapeutic agents that combine efficacy with a favorable safety profile.

Future studies should focus on:

- Clinical Trials : To assess safety and efficacy in human subjects.

- Mechanistic Studies : To better understand how these compounds interact with biological systems.

- Formulation Development : To create effective delivery systems for these compounds.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

N-cyclohexylbenzamide: Lacks the methyl groups on the benzene ring.

3,4-dimethylbenzamide: Lacks the cyclohexyl group on the nitrogen atom.

N-cyclohexyl-4-methylbenzamide: Has only one methyl group on the benzene ring.

Uniqueness

N-cyclohexyl-3,4-dimethylbenzamide is unique due to the presence of both the cyclohexyl group and two methyl groups on the benzene ring. This structural combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Actividad Biológica

N-cyclohexyl-3,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C15H21NO and its structure features a cyclohexyl group attached to a benzamide moiety with two methyl substitutions on the aromatic ring. This structure is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. It has been noted for its ability to inhibit bacterial enzymes, thus contributing to its antimicrobial properties. Additionally, the compound may exhibit antioxidant activity through the neutralization of free radicals, although detailed pathways remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains. The compound's effectiveness can be attributed to its ability to interfere with bacterial enzyme activity, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for several bacterial strains tested against this compound, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. In vitro assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Case Studies and Research Findings

- Antiviral Potential : A study investigated the effects of various benzamide derivatives on hepatitis B virus (HBV) replication. This compound was part of a series that showed significant reduction in HBV DNA levels in infected cells, suggesting potential antiviral applications .

- Cancer Research : In another study focusing on cancer therapeutics, derivatives similar to this compound were evaluated for their ability to inhibit key enzymes involved in tumor growth. The findings indicated that such compounds could serve as lead structures for developing new anticancer drugs targeting specific pathways .

- Neuroprotective Effects : Preliminary studies have hinted at neuroprotective effects associated with this compound through modulation of neuronal signaling pathways. These findings warrant further investigation into its potential use in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

N-cyclohexyl-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVWBTCVHJBKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.